Stannane, diethyloxo-
Overview
Description
Stannane, diethyloxo- (DEO) is an organometallic compound composed of tin and oxygen, with the chemical formula Sn(C2H5)2O. It is a colorless, volatile liquid with a sweet odor and is soluble in both water and alcohol. DEO has a wide range of applications in the laboratory, including synthesis, catalysis, and as a reagent in organometallic reactions. In addition, DEO has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis of Propargylic and Allylic Anti-1,3-diols
Alkynyl diethylalanes and stannanes are used in coupling with 4-acetoxy-1,3-dioxane to produce acetal protected propargylic anti-1,3-diols with high yield and diastereoselectivity. These compounds are valuable intermediates for further diastereoselective reactions (Powell & Rychnovsky, 1998).
Creation of Novel Bicyclic Compounds
3-(Diethylboryl)stannoles reacting with isocyanates lead to novel bicyclic compounds containing an aminoborane unit. These reactions are highly diastereoselective, yielding products that can further react to produce 1-stannacyclopent-3-ene derivatives, which have been structurally characterized by X-ray analysis (Wrackmeyer, Thoma, & Kempe, 2009).
Facilitation of Tin Species Removal
A specific tin hydride has been designed to simplify the removal of tin species from the products of stannane-mediated radical reactions. This approach allows for the easy and almost complete removal of tin byproducts through mild hydrolysis, converting them into materials soluble in basic solutions. This method represents a significant advancement in the field of radical chemistry by addressing the challenges associated with tin removal (Clive & Wang, 2002).
Synthesis of Radiotracers for PET
Stannanes are instrumental in the palladium-mediated synthesis of radiotracers for Positron Emission Tomography (PET), enabling the coupling of [11C]methyl iodide with vinyl stannane. This method has been applied to synthesize 1-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)-[methyl-11C]-thymine, a potential tracer for cell proliferation, showcasing the role of stannanes in the development of diagnostic tools (Samuelsson & Långström, 2003).
properties
IUPAC Name |
diethyl(oxo)tin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.O.Sn/c2*1-2;;/h2*1H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQSQLWWRJUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313378 | |
Record name | Stannane, diethyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, diethyloxo- | |
CAS RN |
3682-12-0 | |
Record name | Diethyltin oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, diethyloxo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, diethyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYLTIN OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5WB3632R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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